molecular formula C20H23N3O5S2 B2964295 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895454-12-3

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2964295
M. Wt: 449.54
InChI Key: UHXUEPMZYXJMGI-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : A study details the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibition and had significant analgesic and anti-inflammatory activities, indicating their potential in medicinal chemistry (Abu‐Hashem et al., 2020).

  • Antimicrobial Evaluation : Another research effort involved the synthesis and antimicrobial evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating the importance of structural modifications in enhancing antimicrobial activity (Spoorthy et al., 2021).

  • Enzyme Inhibition and Molecular Docking : Schiff bases derived from sulfamethoxazole and sulfisoxazole were synthesized and evaluated for their enzyme inhibitory activities. This study highlights the importance of molecular docking to understand binding interactions, providing a foundation for designing inhibitors for specific enzymes (Alyar et al., 2019).

Photodynamic Therapy and Anticancer Evaluation

  • Photodynamic Therapy Applications : Research on the synthesis of new zinc phthalocyanine derivatives with high singlet oxygen quantum yield for photodynamic therapy demonstrates the potential of such compounds in cancer treatment. The study elaborates on the photophysical and photochemical properties, emphasizing the role of these compounds in Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

  • Antibacterial and Anticancer Agents : The design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were conducted, revealing a novel class of antibacterial agents. Some compounds showed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, and were evaluated for cytotoxicity against the mammalian Vero cell line, indicating their therapeutic potential (Palkar et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-6-23-15-11-16(27-4)17(28-5)12-18(15)29-20(23)21-19(24)13-7-9-14(10-8-13)30(25,26)22(2)3/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUEPMZYXJMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

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